molecular formula C18H18 B1608416 2,3-Dibenzyl-1,3-butadiene CAS No. 62640-74-8

2,3-Dibenzyl-1,3-butadiene

Cat. No. B1608416
CAS RN: 62640-74-8
M. Wt: 234.3 g/mol
InChI Key: FNCJMHZWHWRYEO-UHFFFAOYSA-N
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Description

2,3-Dibenzyl-1,3-butadiene is a disubstituted-1,3-butadiene . It participates in the synthesis of 2,3-dibenzyl-1,3-butadiene and the synthesis of η 3 :η 1 -allylalkoxynickel complex .


Synthesis Analysis

2,3-Dibenzyl-1,3-butadiene may be used in the cycloaddition reaction with donor-stabilized silylene and 1,2-diketones to form the corresponding cycloaddition products . It may also be used to form cyclopentenones by dienyl-Pauson-Khand reaction with suitable alkynes .


Molecular Structure Analysis

The molecular formula of 2,3-Dibenzyl-1,3-butadiene is C18H18 . The molecular weight is 234.33600 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

2,3-Dibenzyl-1,3-butadiene participates in the synthesis of 2,3-dibenzyl-1,3-butadiene and the synthesis of η 3 :η 1 -allylalkoxynickel complex . It may be used in the cycloaddition reaction with donor-stabilized silylene and 1,2-diketones to form the corresponding cycloaddition products . It may also be used to form cyclopentenones by dienyl-Pauson-Khand reaction with suitable alkynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dibenzyl-1,3-butadiene include a melting point of 86-88 °C (dec.) (lit.) . The density is 0.981g/cm3 .

Scientific Research Applications

Cycloaddition Reactions

2,3-Dibenzyl-1,3-butadiene is involved in cycloaddition reactions. Laskowski et al. (2014) explored its reactions with organic 1,3-dienes and 1,2-diketones, leading to various cycloaddition products. These compounds were studied using crystal structure analyses and NMR spectroscopy, revealing insights into the coordination modes and silicon coordination numbers in different states (Laskowski et al., 2014).

Photochemical Reactions

The compound participates in photochemical reactions as well. A study by Liu et al. (1999) on the photooxidation of 1,3-butadiene, which includes 2,3-dibenzyl-1,3-butadiene, analyzed the formation of various carbonyl compounds through derivatization, GC/MS detection, and computational chemistry methods. This research provided detailed mechanisms for the reaction pathways (Liu et al., 1999).

Purification and Separation

Liao et al. (2017) demonstrated the use of metal-organic frameworks for the separation of 1,3-butadiene from other hydrocarbons, highlighting the role of 2,3-dibenzyl-1,3-butadiene in industrial processes. The study revealed how the adsorption of 1,3-butadiene is influenced by the π-bond conjugation and provided a method for efficient purification under ambient conditions (Liao et al., 2017).

Chemical Synthesis

In the context of chemical synthesis, 2,3-Dibenzyl-1,3-butadiene has been used in various reactions. For instance, Attanasi et al. (2008) studied its reaction with dibenzyl diisopropylphosphoramidite under solvent-free conditions, leading to the formation of stable α-phosphoranylidene-hydrazones. This research contributes to the development of new methods for the synthesis of phosphoranylidene derivatives (Attanasi et al., 2008).

Catalyst Development

Research by Grotevendt et al. (2009) utilized 1,3-butadiene, which includes derivatives like 2,3-dibenzyl-1,3-butadiene, in the development of palladium carbene catalysts for telomerization reactions. This study provides insight into the efficient preparation of unsaturated alcohols, highlighting the versatility of 1,3-butadiene incatalytic processes (Grotevendt et al., 2009).

Atmospheric Transformation Studies

The atmospheric transformation of 1,3-butadiene, including its derivatives like 2,3-dibenzyl-1,3-butadiene, has been studied by Baker et al. (2005). They investigated the formation and reaction of hydroxycarbonyls from the hydroxyl radical-initiated reactions, using mass spectrometry and gas chromatography. This research contributes to our understanding of atmospheric chemistry and the fate of hydrocarbons like 1,3-butadiene in the environment (Baker et al., 2005).

Synthesis of Naphthacene Derivatives

Lepage and Lepage (1978) demonstrated the use of 1,4-diphenyl-2,3-dibenzylbutadiene in synthesizing naphthacene derivatives. This compound acted as a precursor in cycloaddition reactions and was also involved in cyclization processes, showcasing its utility in the synthesis of complex organic structures (Lepage & Lepage, 1978).

Controlled Polymerization

Research by Pullan et al. (2013) highlighted the controlled polymerization of 2-chloro-1,3-butadiene using reversible addition–fragmentation chain transfer (RAFT) polymerization. This study is significant for the industrial application of poly(2-chloro-1,3-butadiene), demonstrating the need for controlled synthesis techniques (Pullan et al., 2013).

Chemical Kinetic Modeling

Zhou et al. (2018) conducted a detailed study on 1,3-butadiene combustion, including ignition delay time and laminar flame speed measurements. This research is crucial for understanding the combustion characteristics of 1,3-butadiene and its derivatives, providing valuable data for the development of chemical kinetic models (Zhou et al., 2018).

Safety and Hazards

2,3-Dibenzyl-1,3-butadiene is classified as a hazardous substance. It is highly flammable and contains gas under pressure; it may explode if heated . It may cause genetic defects . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

(3-benzyl-2-methylidenebut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-15(13-17-9-5-3-6-10-17)16(2)14-18-11-7-4-8-12-18/h3-12H,1-2,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCJMHZWHWRYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)C(=C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393398
Record name 2,3-Dibenzyl-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibenzyl-1,3-butadiene

CAS RN

62640-74-8
Record name 2,3-Dibenzyl-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibenzyl-1,3-butadiene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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